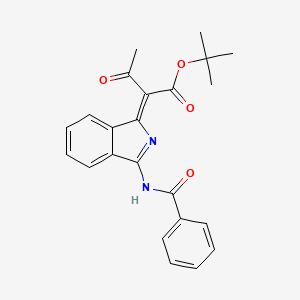![molecular formula C26H28N2O7 B7750318 tert-butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate](/img/structure/B7750318.png)
tert-butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a tert-butyl ester group, a trimethoxybenzoyl moiety, and an isoindole structure, making it a unique molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate typically involves multiple steps, including the formation of the isoindole core and the subsequent attachment of the tert-butyl ester and trimethoxybenzoyl groups. One common method involves the condensation of tert-butyl acetoacetate with phthalic anhydride to form an intermediate, which is then reacted with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate involves its interaction with specific molecular targets and pathways. The compound’s trimethoxybenzoyl moiety may interact with enzymes or receptors, modulating their activity. The isoindole structure can intercalate with DNA, affecting gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate: Shares a similar core structure but differs in the substituents attached to the isoindole ring.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Contains a tert-butyl ester group but has a different heterocyclic core.
Uniqueness
tert-Butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate is unique due to its combination of a tert-butyl ester, trimethoxybenzoyl, and isoindole moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
IUPAC Name |
tert-butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O7/c1-14(29)20(25(31)35-26(2,3)4)21-16-10-8-9-11-17(16)23(27-21)28-24(30)15-12-18(32-5)22(34-7)19(13-15)33-6/h8-13H,1-7H3,(H,27,28,30)/b21-20- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFZVPMAJZXMDZ-MRCUWXFGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)/C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750235.png)
![ethyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate](/img/structure/B7750238.png)
![ethyl (2Z)-2-[3-[(4-methoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750242.png)
![ethyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750252.png)
![ethyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750259.png)
![ethyl (2Z)-2-[3-[(3-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750266.png)
![ethyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750278.png)
![ethyl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750297.png)
![ethyl (2Z)-3-oxo-2-[3-(pyridine-3-carbonylamino)isoindol-1-ylidene]butanoate](/img/structure/B7750303.png)
![ethyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750311.png)
![tert-butyl (2Z)-2-[3-[(4-methoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750331.png)
![tert-butyl (2Z)-2-[3-[(4-methylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750342.png)

![tert-butyl (2Z)-2-[3-[(3-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750347.png)
